(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.
Biology: The compound can be used in studies involving amino acid derivatives and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals or as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form bonds or interactions with other molecules. These interactions can influence biological pathways or chemical reactions, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Similar structure but with a phenyl group instead of a pyridinyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid: Similar structure but with a chlorine substituent on the pyridinyl group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid is unique due to the presence of the 4-methylpyridin-2-yl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-6-15-10(7-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
VDBOIRZJMVHGRD-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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